molecular formula C12H14N2O3 B2558829 1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea CAS No. 2034565-44-9

1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea

Cat. No.: B2558829
CAS No.: 2034565-44-9
M. Wt: 234.255
InChI Key: XZCRZCPRQWCWRT-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea is an organic compound that features a bifuran moiety linked to an ethylurea group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the oxidative coupling of furan derivatives. This process often employs catalysts such as palladium or copper salts under controlled conditions.

    Attachment of the Methyl Group: The bifuran is then functionalized with a methyl group at the 5-position. This can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Formation of the Ethylurea Group: The final step involves the reaction of the methylated bifuran with ethyl isocyanate to form the ethylurea group. This reaction is typically carried out under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of 1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethylurea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bifuran-5,5’-dicarboxylic acid: A bifuran derivative with carboxylic acid groups.

    Poly(butylene furanoate): A polymer derived from furfural-based bifuran diesters.

    Furan-2,5-dicarboxylic acid: A related compound with similar structural features.

Uniqueness

1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea is unique due to its combination of a bifuran moiety and an ethylurea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-13-12(15)14-8-9-5-6-11(17-9)10-4-3-7-16-10/h3-7H,2,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCRZCPRQWCWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(O1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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